molecular formula C10H8FNO2 B2455179 3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol CAS No. 1344045-68-6

3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol

Cat. No.: B2455179
CAS No.: 1344045-68-6
M. Wt: 193.177
InChI Key: XJUXLUNTHAJJMH-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol is a heterocyclic compound that features a fluorophenyl group, a methyl group, and an oxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorobenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride and a base, such as sodium acetate, to yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The oxazole ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-methyl-1,2-oxazol-4-ol
  • 3-(4-Bromophenyl)-5-methyl-1,2-oxazol-4-ol
  • 3-(4-Methylphenyl)-5-methyl-1,2-oxazol-4-ol

Uniqueness

3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-6-10(13)9(12-14-6)7-2-4-8(11)5-3-7/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUXLUNTHAJJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344045-68-6
Record name 3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-ol
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